(23R)-23,25-Dihydroxycholecalciferol

Descripción general

Descripción

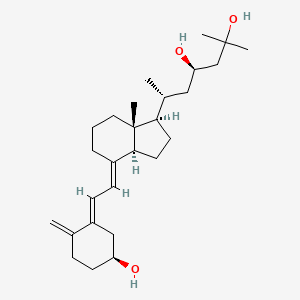

(23R)-23,25-Dihydroxycholecalciferol is a biologically active form of vitamin D3. It is a secosteroid, which means it is a steroid molecule with a “broken” ring. This compound plays a crucial role in calcium homeostasis and bone metabolism. It is synthesized in the body through a series of reactions starting from 7-dehydrocholesterol in the skin, which is converted to cholecalciferol (vitamin D3) upon exposure to UVB radiation. Cholecalciferol is then hydroxylated in the liver and kidneys to form this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (23R)-23,25-Dihydroxycholecalciferol typically involves multiple steps:

Starting Material: The synthesis begins with 7-dehydrocholesterol.

UVB Radiation: Exposure to UVB radiation converts 7-dehydrocholesterol to cholecalciferol (vitamin D3).

Hydroxylation: Cholecalciferol undergoes hydroxylation at the 25th position in the liver to form 25-hydroxycholecalciferol.

Further Hydroxylation: The 25-hydroxycholecalciferol is then hydroxylated at the 23rd position in the kidneys to form this compound.

Industrial Production Methods

Industrial production of this compound follows a similar pathway but on a larger scale. The process involves:

Fermentation: Microbial fermentation is used to produce large quantities of 7-dehydrocholesterol.

UVB Exposure: Controlled UVB exposure converts 7-dehydrocholesterol to cholecalciferol.

Chemical Hydroxylation: Chemical methods are employed to hydroxylate cholecalciferol at the 25th and 23rd positions.

Análisis De Reacciones Químicas

Types of Reactions

(23R)-23,25-Dihydroxycholecalciferol undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its hydroxyl groups.

Substitution: Substitution reactions can occur at the hydroxyl positions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized metabolites of this compound.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Synthesis : This compound serves as a precursor in the synthesis of other vitamin D analogs. Researchers utilize it to create various derivatives that may exhibit enhanced biological activity or specificity for certain receptors.

Biology

- Calcium Homeostasis : The compound is extensively studied for its role in regulating calcium levels in the body. It influences the absorption of calcium in the intestines and its mobilization from bones, impacting overall bone health.

- Cell Differentiation : Research indicates that (23R)-23,25-Dihydroxycholecalciferol can modulate cell differentiation processes. For instance, it has been shown to stimulate matrix synthesis in chondrocytes, which are vital for cartilage formation .

Medicine

- Treatment of Deficiencies : This compound is used therapeutically to address vitamin D deficiencies and related disorders such as osteomalacia and rickets. Its efficacy in raising serum calcium levels makes it a valuable treatment option.

- Autoimmune Diseases : Studies have suggested that this compound may play a role in modulating immune responses, potentially benefiting conditions like psoriasis and rheumatoid arthritis through its effects on immune cell differentiation .

Industry

- Dietary Supplements : The compound is commonly included in dietary supplements aimed at improving bone health and preventing vitamin D deficiency.

- Fortified Foods : It is also utilized in the fortification of foods to enhance their nutritional value, particularly in populations at risk for vitamin D deficiency.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1α,25-Dihydroxycholecalciferol | Major regulator of calcium homeostasis | Most potent form of vitamin D3 |

| 24,25-Dihydroxycholecalciferol | Involved in bone remodeling | Distinct metabolic pathway compared to other forms |

| 25-Hydroxycholecalciferol | Precursor to active forms of vitamin D | Essential for conversion to active metabolites |

Case Studies

- Bone Health : A study demonstrated that administration of this compound improved bone density markers in osteoporotic patients, highlighting its therapeutic potential .

- Immune Modulation : Research involving autoimmune models indicated that this compound could reduce inflammatory markers and improve symptoms associated with autoimmune diseases by influencing T-cell differentiation .

Mecanismo De Acción

(23R)-23,25-Dihydroxycholecalciferol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the compound forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the DNA, modulating the transcription of target genes.

Comparación Con Compuestos Similares

Similar Compounds

1,25-Dihydroxycholecalciferol:

24,25-Dihydroxycholecalciferol: A metabolite of vitamin D3 with distinct biological functions.

25-Hydroxycholecalciferol: The immediate precursor to (23R)-23,25-Dihydroxycholecalciferol.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other vitamin D metabolites. Its role in calcium homeostasis and bone metabolism is particularly significant, making it a valuable compound in both research and clinical settings.

Propiedades

IUPAC Name |

(4R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10+/t19-,22+,23-,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPQHSRTHJMLM-MWLJPJMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746657 | |

| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81738-09-2 | |

| Record name | (3S,5E,7E,23R)-9,10-Secocholesta-5,7,10-triene-3,23,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81738-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.